![molecular formula C20H24N2O2 B2885149 1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-56-3](/img/structure/B2885149.png)
1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest due to their diverse biological and clinical applications . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .科学的研究の応用
DNA Interaction and Cellular Staining
Compounds related to benzimidazoles, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded DNA. These compounds have specificity for AT-rich sequences and have been widely used for fluorescent DNA staining in cell biology, facilitating chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Their unique interaction with DNA makes them invaluable tools in molecular biology and genetics research (Issar & Kakkar, 2013).
Environmental Impact and Ecotoxicology
Benzimidazole derivatives, including parabens (a class of preservatives with benzimidazole-related chemical structures), have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their widespread use, these compounds pose concerns due to their potential as weak endocrine disrupters. Research into their environmental impact, including biodegradability and persistence in water bodies, helps assess the ecological risks associated with their use (Haman et al., 2015).
Anticancer Potential
The benzimidazole core structure is foundational in the design of anticancer agents. These derivatives have shown promise through various mechanisms of action, including intercalation into DNA, inhibition of topoisomerases, and as tubulin inhibitors. The versatility of the benzimidazole scaffold allows for rational drug design targeting specific cancer types, making it a focal point in the development of new therapeutic strategies (Akhtar et al., 2019).
Optoelectronic Materials
Benzimidazole and its functionalized derivatives have been explored for their application in optoelectronic materials. Incorporating benzimidazole units into π-extended conjugated systems has shown potential for creating novel materials suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The electronic properties of benzimidazole derivatives can be tuned for specific applications, highlighting their versatility beyond biomedical applications (Lipunova et al., 2018).
作用機序
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
The compound’s interaction with its targets can be inferred from the general mechanism of benzimidazole derivatives. They can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
特性
IUPAC Name |
1-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-9-11-16(12-10-15)24-14-13-22-18-8-6-5-7-17(18)21-20(22)19(23)4-2/h5-12,19,23H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYLTZILMORDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

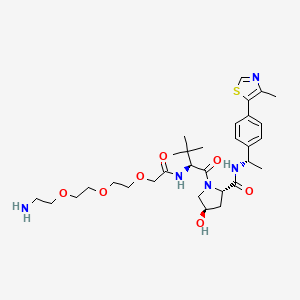
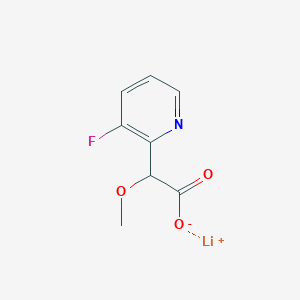
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)
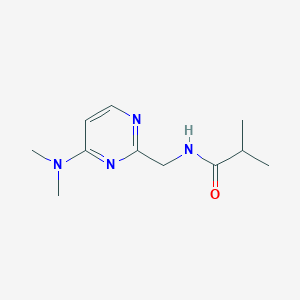
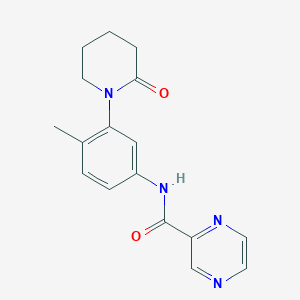
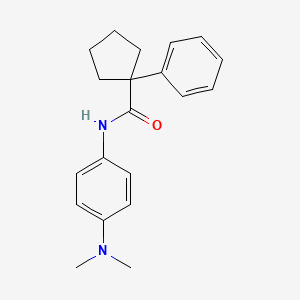
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

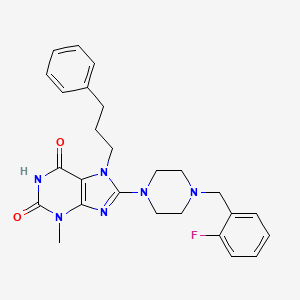

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)
![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)
